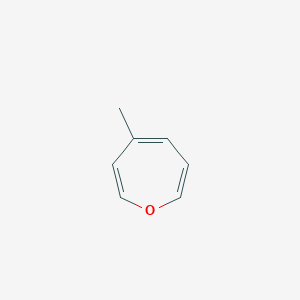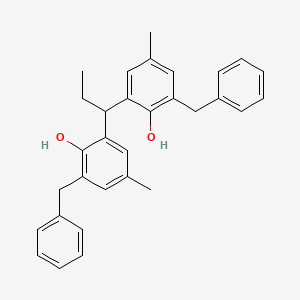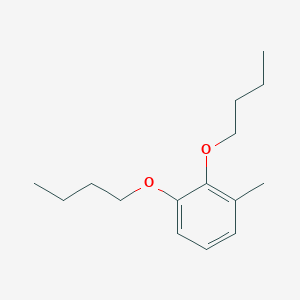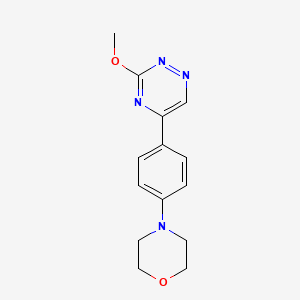
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- is a derivative of the 1,3,5-triazine family, known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group and a morpholinophenyl group attached to the triazine ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance the reaction rate and yield. Microwave-assisted synthesis has been shown to provide higher purity and better yields compared to conventional heating methods . The process involves the reaction of cyanuric chloride with morpholine and methoxybenzene under controlled microwave irradiation.
化学反応の分析
Types of Reactions
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms in cyanuric chloride with nucleophiles such as morpholine and methoxybenzene.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Substitution Reactions: The methoxy and morpholinophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cyanuric chloride, morpholine, methoxybenzene, and bases such as sodium carbonate . The reactions are typically carried out under controlled temperatures using ice-baths or microwave irradiation to enhance the reaction rate and yield .
Major Products Formed
The major products formed from the reactions of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- include various substituted triazine derivatives, depending on the nucleophiles and reaction conditions used .
科学的研究の応用
as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- involves its interaction with specific molecular targets and pathways. For instance, triazine derivatives are known to inhibit photosynthesis in plants by interfering with the electron transport chain in photosystem II . In biological systems, the compound may interact with enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- include:
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A widely used precursor in the synthesis of triazine derivatives.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Another triazine derivative with similar chemical properties.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in various chemical reactions and applications.
Uniqueness
The uniqueness of as-Triazine, 3-methoxy-5-(p-morpholinophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
69467-26-1 |
|---|---|
分子式 |
C14H16N4O2 |
分子量 |
272.30 g/mol |
IUPAC名 |
4-[4-(3-methoxy-1,2,4-triazin-5-yl)phenyl]morpholine |
InChI |
InChI=1S/C14H16N4O2/c1-19-14-16-13(10-15-17-14)11-2-4-12(5-3-11)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3 |
InChIキー |
CZILVVMDXMUXKU-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CN=N1)C2=CC=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


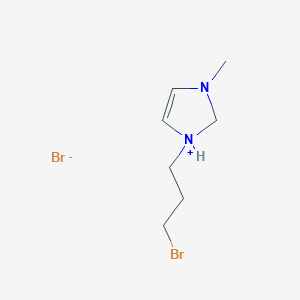
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
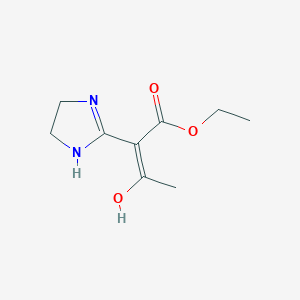
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
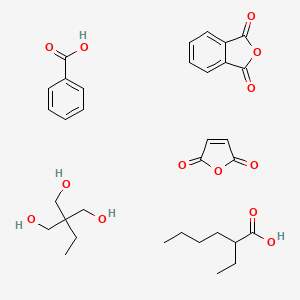
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
